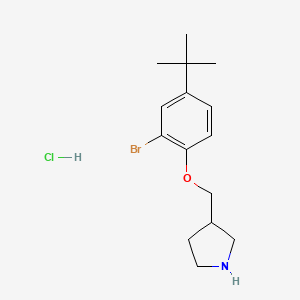![molecular formula C9H19ClFNO B1442843 4-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride CAS No. 1219967-26-6](/img/structure/B1442843.png)
4-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride
Vue d'ensemble
Description
“4-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride” is a chemical compound with the CAS number 1219967-26-6 . It belongs to the piperidine chemical family .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride” can be found in various chemical databases .Applications De Recherche Scientifique
Life Science Research
4-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride: is utilized in life science research for the study of cellular processes. It can be used as a building block in the synthesis of more complex compounds that interact with biological systems. This compound may serve as a precursor for the development of new pharmaceuticals, particularly those targeting neurological pathways due to its piperidine structure, which is often found in molecules that exhibit central nervous system activity .
Material Science
In material science, this compound’s unique structure could be explored for the creation of novel polymers or as a monomer in polymerization reactions. Its ability to introduce fluoroethoxy groups into materials could result in polymers with enhanced stability, resistance to solvents, or other desirable physical properties .
Chemical Synthesis
As a reagent in chemical synthesis, 4-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride can be used to introduce the piperidine moiety into larger molecules. This can be particularly useful in the synthesis of complex organic compounds, including natural products or potential new drugs .
Chromatography
This compound may find applications in chromatography as a standard or a derivative for the analysis of related compounds. Its distinct chemical signature allows it to be used as a reference point in chromatographic separation techniques .
Analytical Chemistry
In analytical chemistry, 4-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride could be used in the development of new analytical methods. It might act as a pH indicator or a reagent in colorimetric assays due to its potential for chemical modifications .
Biopharma Production
The compound’s potential role in biopharmaceutical production lies in its use as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its structural features could be key in the creation of new APIs with improved pharmacokinetic properties .
Safety and Controlled Environment
In safety and controlled environment applications, this chemical could be studied for its interaction with other compounds, contributing to the development of safety protocols in chemical handling and storage .
Advanced Battery Science
Lastly, in advanced battery science, the fluoroethoxy group present in 4-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride might be investigated for its electrochemical properties, which could lead to advancements in battery electrolytes or as part of novel energy storage materials .
Safety And Hazards
Piperidines are classified as flammable liquids (Category 2), and they have acute toxicity, both oral (Category 4) and inhalation (Category 3). They also have acute toxicity when in contact with skin (Category 3), and they cause severe skin burns and eye damage (Category 1). They pose a short-term (acute) aquatic hazard (Category 3) .
Propriétés
IUPAC Name |
4-[2-(2-fluoroethoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18FNO.ClH/c10-4-8-12-7-3-9-1-5-11-6-2-9;/h9,11H,1-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKZGMMIRBJREL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOCCF.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride | |
CAS RN |
1219967-26-6 | |
| Record name | Piperidine, 4-[2-(2-fluoroethoxy)ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219967-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1442776.png)
